molecular formula C14H15N B3081688 1-(3-Phenylphenyl)ethan-1-amine CAS No. 110826-97-6

1-(3-Phenylphenyl)ethan-1-amine

Cat. No.: B3081688
CAS No.: 110826-97-6
M. Wt: 197.27 g/mol
InChI Key: CHKUZHZWJGZNBC-UHFFFAOYSA-N
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Description

1-(3-Phenylphenyl)ethan-1-amine is an organic compound with the molecular formula C14H15N. It is a derivative of ethanamine, where the ethanamine moiety is substituted with a biphenyl group.

Mechanism of Action

Target of Action

The primary target of 1-(3-Phenylphenyl)ethan-1-amine is the enzyme transaminase, specifically ATA-025 . Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule. They play a crucial role in the metabolism of amino acids and are involved in various biochemical pathways.

Mode of Action

This compound interacts with its target, the transaminase enzyme, through a process called transamination . In this process, the compound undergoes a chiral selective transamination, which is a chemical reaction where an amino group is transferred from one molecule to another. The best co-solvent for this bioconversion is dimethylsulfoxide (10% V/V) .

Biochemical Pathways

The transamination process involving this compound affects various biochemical pathways, primarily those related to the metabolism of amino acids. The compound’s interaction with the transaminase enzyme leads to changes in these pathways, resulting in the production of different active pharmaceutical entities .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its interaction with the transaminase enzyme and the presence of the co-solvent dimethylsulfoxide .

Result of Action

The result of this compound’s action is the production of different active pharmaceutical entities . The compound’s interaction with the transaminase enzyme leads to changes at the molecular and cellular levels, including the selective transamination of the compound.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature and pH can affect the compound’s interaction with the transaminase enzyme and its subsequent bioconversion . The presence of the co-solvent dimethylsulfoxide also plays a role in the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Phenylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the transaminase-mediated chiral selective synthesis from 1-(3-methylphenyl)ethan-1-one. This process involves the use of transaminases, which are enzymes capable of carrying out chiral selective transamination . The reaction conditions typically include enzyme loading, substrate loading, temperature, and pH optimization to achieve maximum conversion and product yield .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of titanium (IV) isopropoxide and sodium borohydride for reductive amination of ketones with ammonia in ethanol . This method allows for the production of primary amines in good to excellent yields.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-phenylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-11H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKUZHZWJGZNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285527
Record name α-Methyl[1,1′-biphenyl]-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110826-97-6
Record name α-Methyl[1,1′-biphenyl]-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110826-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl[1,1′-biphenyl]-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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